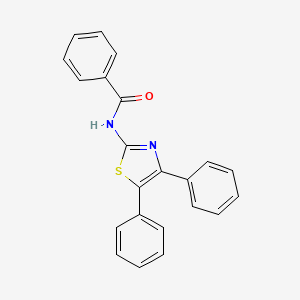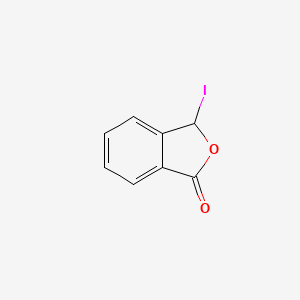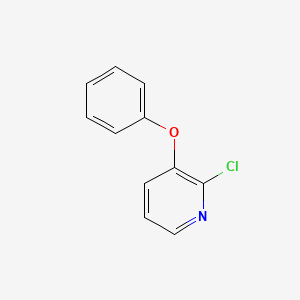![molecular formula C8H6N2OS B8717921 2-methyl-[1,3]thiazolo[5,4-b]pyridine-5-carbaldehyde](/img/structure/B8717921.png)
2-methyl-[1,3]thiazolo[5,4-b]pyridine-5-carbaldehyde
描述
2-methyl-[1,3]thiazolo[5,4-b]pyridine-5-carbaldehyde is a heterocyclic compound that belongs to the thiazolo[5,4-b]pyridine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a thiazole ring fused to a pyridine ring, with a formyl group at the 5-position and a methyl group at the 2-position.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-[1,3]thiazolo[5,4-b]pyridine-5-carbaldehyde typically involves the cyclization of pyridine derivatives with thiazole precursors. One common method involves the reaction of 2-methylpyridine with thiourea in the presence of a brominating agent such as lithium bromide and bromine in acetic acid. This reaction results in the formation of the thiazole ring, followed by formylation at the 5-position using formic acid or a formylating agent .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
化学反应分析
Types of Reactions: 2-methyl-[1,3]thiazolo[5,4-b]pyridine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for halogenation.
Major Products Formed:
- Oxidation of the formyl group yields 5-carboxy-2-methylthiazolo[5,4-b]pyridine.
- Reduction of the formyl group yields 5-hydroxymethyl-2-methylthiazolo[5,4-b]pyridine.
- Halogenation of the methyl group yields 2-bromo-5-formylthiazolo[5,4-b]pyridine .
科学研究应用
2-methyl-[1,3]thiazolo[5,4-b]pyridine-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has been studied for its potential as an antimicrobial and antifungal agent.
Medicine: Research has shown its potential as an anti-inflammatory and antitumor agent.
Industry: It is used in the development of new materials with specific electronic and optical properties.
作用机制
The mechanism of action of 2-methyl-[1,3]thiazolo[5,4-b]pyridine-5-carbaldehyde involves its interaction with various molecular targets and pathways:
Molecular Targets: It targets enzymes and receptors involved in inflammatory and tumor pathways, such as cyclooxygenase and histamine receptors.
Pathways Involved: It modulates the activity of these targets, leading to reduced inflammation and inhibition of tumor cell proliferation.
相似化合物的比较
- 5-Methoxythiazolo[5,4-b]pyridine
- 2-Methylthiazolo[4,5-b]pyrazine
- Thiazolo[4,5-b]pyridine derivatives with various substituents
Comparison:
Uniqueness: 2-methyl-[1,3]thiazolo[5,4-b]pyridine-5-carbaldehyde is unique due to the presence of both a formyl and a methyl group, which confer specific chemical reactivity and biological activity.
属性
分子式 |
C8H6N2OS |
|---|---|
分子量 |
178.21 g/mol |
IUPAC 名称 |
2-methyl-[1,3]thiazolo[5,4-b]pyridine-5-carbaldehyde |
InChI |
InChI=1S/C8H6N2OS/c1-5-9-7-3-2-6(4-11)10-8(7)12-5/h2-4H,1H3 |
InChI 键 |
KPGNZGVZKLSJES-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=C(S1)N=C(C=C2)C=O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
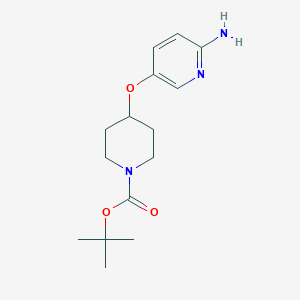
![N-[5-(4-chlorophenyl)-2-oxazolyl]methylphthalimide](/img/structure/B8717847.png)
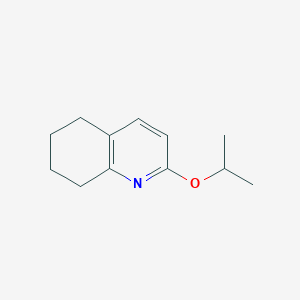
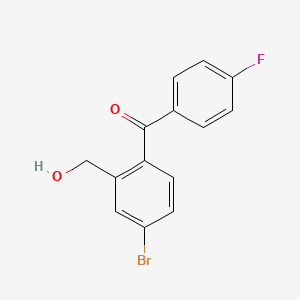
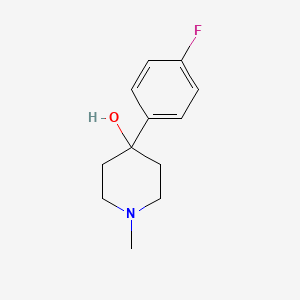

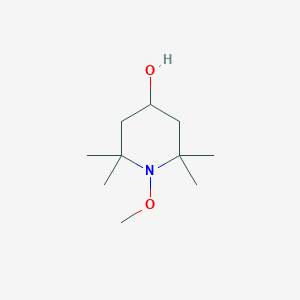
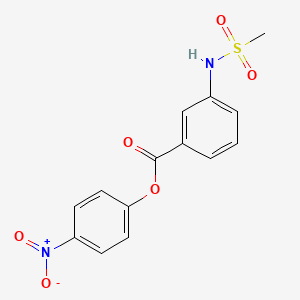
![(2,2-Difluoro-benzo[1,3]dioxol-4-yl)hydrazine](/img/structure/B8717903.png)

